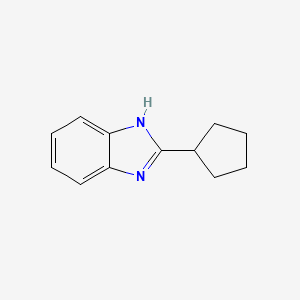

2-环戊基-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Cyclopentyl-1H-benzimidazole is a chemical compound with the molecular formula C12H14N2 . It has a molecular weight of 186.26 . The IUPAC name for this compound is 2-cyclopentyl-1H-benzimidazole .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-Cyclopentyl-1H-benzimidazole, can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .

Molecular Structure Analysis

The InChI code for 2-Cyclopentyl-1H-benzimidazole is 1S/C12H14N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2,(H,13,14) .

Chemical Reactions Analysis

Benzimidazoles, including 2-Cyclopentyl-1H-benzimidazole, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, analgesic, and cardiovascular activities . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

Physical and Chemical Properties Analysis

2-Cyclopentyl-1H-benzimidazole is stored at a temperature of 28°C .

科学研究应用

抗菌活性

2-环戊基-1H-苯并咪唑: 作为抗菌剂的潜力已得到研究。 研究表明,某些苯并咪唑衍生物对某些革兰氏阴性和革兰氏阳性细菌和真菌物种表现出良好的抗菌潜力 。在抗生素耐药性不断上升的背景下,这一点尤为重要,探索像2-环戊基-1H-苯并咪唑这样的新化合物至关重要。

抗癌特性

包括2-环戊基-1H-苯并咪唑在内的苯并咪唑衍生物在抗癌研究中已显示出希望。 据发现,它们对 MCF7 乳腺癌细胞等癌细胞系表现出抗增殖活性,一些化合物的 IC50 值比 5-氟尿嘧啶更强 。这表明其在开发具有减少毒性作用的化学治疗剂方面具有潜在的应用。

驱虫用途

苯并咪唑部分以其驱虫活性而闻名。 像2-环戊基-1H-苯并咪唑这样的化合物可能被用于开发针对寄生虫的新的治疗方法,从而有助于对抗寄生虫病 。

抗病毒应用

苯并咪唑衍生物也因其抗病毒活性而被记录在案。 虽然关于2-环戊基-1H-苯并咪唑的具体研究可能有限,但更广泛的苯并咪唑类别为开发抗病毒药物提供了一个有希望的途径 。

降压作用

一些苯并咪唑化合物已被用于其降压作用。 在该领域探索2-环戊基-1H-苯并咪唑可能会带来治疗高血压的新药物 。

药物开发

许多苯并咪唑衍生物已作为药物上市。 2-环戊基-1H-苯并咪唑的特性使其成为药物开发的候选者,可能为各种疾病带来新的治疗方案 。

化学合成

2-环戊基-1H-苯并咪唑: 可在化学合成中用作构建块,用于创建各种化合物。 其结构允许各种取代,使其在合成化学应用中用途广泛 。

研究工具

在科学研究中,2-环戊基-1H-苯并咪唑可以作为研究工具,用于研究生化途径和机制。 它与生物分子的相互作用可以提供对细胞和生物体功能的见解 。

作用机制

Target of Action

Benzimidazole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their structural resemblance to naturally occurring nucleotides .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Benzimidazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .

安全和危害

生化分析

Biochemical Properties

Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific substitutions on the benzimidazole nucleus .

Cellular Effects

They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzimidazole derivatives have been synthesized with high yield and efficiency, suggesting good stability .

Metabolic Pathways

Benzimidazole derivatives are known to interact with various enzymes and cofactors .

属性

IUPAC Name |

2-cyclopentyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHVGOLTABHOBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(cyclohexylcarbonyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2585676.png)

![3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2585677.png)

![N-(4-butylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2585680.png)

![N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/no-structure.png)

![N-(1-cyano-1-propylbutyl)-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetamide](/img/structure/B2585689.png)

![3-[1-(2-Chloroacetyl)pyrrolidin-3-yl]quinazolin-4-one](/img/structure/B2585695.png)